molecular formula C11H13N3O2S B6288086 N-Methyl-3-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonamide, 95% CAS No. 2737207-44-0

N-Methyl-3-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonamide, 95%

Cat. No. B6288086
CAS RN: 2737207-44-0
M. Wt: 251.31 g/mol
InChI Key: MHVGDMOIGYKIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-3-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonamide” is a chemical compound with the molecular formula C12H15N3 . It is used in laboratory settings . The product is sold in amber glass bottles and is not returnable .


Molecular Structure Analysis

The molecular structure of “N-Methyl-3-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonamide” is based on its molecular formula, C12H15N3 . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Methyl-3-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonamide” such as melting point, boiling point, and density are not provided in the search results .

Safety and Hazards

“N-Methyl-3-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonamide” is classified as a skin corrosive and serious eye irritant . In case of eye contact, it is advised to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . Immediate medical attention is required .

properties

IUPAC Name

N-methyl-3-(1-methylpyrazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-12-17(15,16)10-5-3-4-9(8-10)11-6-7-14(2)13-11/h3-8,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVGDMOIGYKIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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